molecular formula C8H10N2O2 B13537479 1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carboxylic acid

1-(1-Methyl-1h-imidazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13537479
M. Wt: 166.18 g/mol
InChI Key: PVJQBWLSBNQOOF-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid is a high-purity chemical building block designed for research and development applications. This compound features a cyclopropane ring core substituted with a carboxylic acid group and a 1-methylimidazole heterocycle, a combination that offers unique stereochemical and electronic properties for medicinal chemistry programs. The rigid cyclopropane scaffold is known to contribute to molecular stability and can influence the compound's three-dimensional conformation and metabolic profile . The 1-methylimidazole moiety is a privileged structure in pharmacology, often contributing to key binding interactions with biological targets. Recent scientific literature highlights the significant research value of structurally related 2-(imidazolyl)cyclopropanecarboxylic acids. These compounds have been investigated as key intermediates for the preparation of potent and chiral histamine H3 receptor agents . Furthermore, this structural class has shown promise in the development of novel enhancers of antibacterial activity. Specifically, trans-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid derivatives have been rationally designed as nanomolar inhibitors of bacterial O-acetylserine sulfhydrylase (OASS), a key enzyme in the cysteine biosynthesis pathway that is absent in mammals, representing a potential strategy to combat multidrug-resistant bacteria . This product is intended for use in hit-to-lead optimization, library synthesis, and investigating new mechanisms of action in infectious disease. It is supplied for laboratory research purposes only. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. It must not be used in foods, drugs, cosmetics, or household products.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(1-methylimidazol-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H10N2O2/c1-10-4-6(9-5-10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

PVJQBWLSBNQOOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid generally involves two critical components:

  • Construction or availability of the cyclopropane-1-carboxylic acid core
  • Introduction or coupling of the 1-methylimidazol-4-yl substituent

The synthetic routes can be divided into:

  • Preparation of the cyclopropane carboxylic acid intermediate
  • Functionalization or coupling with the imidazole derivative

Preparation of Cyclopropane-1-carboxylic Acid Derivatives

A well-documented method for preparing cyclopropane-1-carboxylic acid derivatives is via cyclopropanation of methacrylic acid derivatives (esters, nitriles, or amides) using trihalides in alkaline conditions, followed by dehalogenation and hydrolysis steps to yield the acid (Patent CN104447293A).

Step Reaction Description Reagents/Conditions Outcome
1 Cyclopropanation of methacrylic acid/ester/nitrile/amides Trihalide + alkali 2,2-gem halide intermediate
2 Dehalogenation of intermediate Metallic sodium Methyl cyclopropyl ester/nitrile/amide
3 Hydrolysis and acidification Acid/base treatment 1-Methylcyclopropane-1-carboxylic acid

This method is advantageous due to mild conditions, readily available starting materials, and high purity of product.

Preparation of 1-Methyl-1H-imidazole-4-carboxylic Acid

The imidazole moiety, specifically 1-methyl-1H-imidazole-4-carboxylic acid , is prepared through multi-step organic synthesis involving:

  • Hydroxylation, nitration or substitution reactions on imidazole rings
  • Esterification and subsequent hydrolysis
  • Amide formation and cycloaddition reactions (ChemicalBook, Ambeed)

Typical steps include:

Step Reaction Description Reagents/Conditions Notes
1 Formation of 1-methylimidazole-4-carboxylate ester Sodium hydroxide, heating; acetic anhydride, 95-100°C Two-step process
2 Conversion of ester to carboxylic acid Hydrolysis under acidic/basic conditions High yield, pure acid
3 Amide or carbamate formation for further derivatization EDC, HOBT, HATU coupling agents in DMF Microwave or room temp

Coupling of Cyclopropane Carboxylic Acid with Imidazole

The key step to synthesize 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid is the coupling of the cyclopropane carboxylic acid intermediate with the imidazole ring.

  • Commonly used coupling agents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) , HOBT (1-Hydroxybenzotriazole) , and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
  • Reactions are typically carried out in anhydrous N,N-dimethylformamide (DMF) at room temperature or slightly elevated temperatures (20-50 °C).
  • Microwave-assisted synthesis has been reported to shorten reaction times significantly (Ambeed).

Typical reaction conditions and yields:

Coupling Agent Solvent Temperature Time Yield Notes
EDC + HOBT DMF Room temp Overnight 64% Formation of carboxamide intermediates
HATU + DIPEA DMF 20-50 °C 15 min to 24 h 64-76% Efficient amidation
EDC + DIEA DMF Microwave 80 °C 15-20 min Moderate Accelerated reaction

Alternative Cyclopropane Synthesis Routes

Other patents describe synthesis of cyclopropane carboxylic acids via nitrite-catalyzed reactions in sulfuric acid solutions followed by deprotection steps (CN110862311A). These methods aim to improve yields and reduce harsh conditions but are less specific to the imidazole-substituted derivatives.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield References
Cyclopropane acid synthesis Cyclopropanation of methacrylic acid derivatives Trihalide, alkali, metallic sodium Mild, room temp to reflux High purity
Imidazole acid synthesis Esterification, hydrolysis, amide formation NaOH, acetic anhydride, EDC, HOBT, HATU 20-100 °C, 1-24 h 64-76%
Coupling reaction Carbodiimide-mediated amidation EDC, HOBT, HATU, DIEA, DMF Room temp to 80 °C, microwave 64-76%
Alternative cyclopropane synthesis Nitrite catalysis in sulfuric acid NaNO2, H2SO4 0-30 °C, reflux Moderate

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and chemical reactions. The cyclopropane ring adds rigidity to the molecule, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Functional Group Analysis

The compound is compared to structurally related cyclopropane carboxylic acid derivatives (Table 1), focusing on substituents and functional groups. Key analogs include:

Table 1: Comparison of Cyclopropane Carboxylic Acid Derivatives
Compound Name Substituent on Cyclopropane CAS Number Notable Features
1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid 1-Methyl-1H-imidazol-4-yl Not provided Nitrogen-rich heterocycle, polar
trans-2-cyanocyclopropanecarboxylic acid trans-cyano group 39891-82-2 Electron-withdrawing cyano group
2-[1-(trifluoromethyl)cyclopropyl] acetic acid Trifluoromethyl and acetic acid 871476-77-6 Lipophilic CF₃ group
1-(2-aminoethyl) cyclopropanecarboxylic acid hydrochloride 2-aminoethyl and carboxylic acid 31420-47-0 Charged amino group, hydrophilic
1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid Dimethylcarbamoyl Not provided Amide functionality, reduced acidity
Key Observations:
  • Polarity and Solubility : The imidazole and carboxylic acid groups in the target compound likely confer higher water solubility compared to lipophilic analogs like the trifluoromethyl derivative .
  • Reactivity: The strained cyclopropane ring may undergo ring-opening reactions under acidic or oxidative conditions, similar to other cyclopropane derivatives. However, the electron-rich imidazole group could stabilize adjacent charges or participate in coordination chemistry, distinguishing it from cyano- or CF₃-substituted analogs .
  • Biological Interactions: Imidazole-containing compounds often exhibit affinity for metalloenzymes or receptors due to nitrogen lone pairs. This contrasts with non-heterocyclic analogs (e.g., CF₃ or cyano derivatives), which may rely on hydrophobic or dipole interactions .

Physicochemical Properties (Inferred)

While explicit data for the target compound is unavailable, general trends can be inferred:

  • Acidity : The carboxylic acid (pKa ~2-3) is more acidic than amides (e.g., dimethylcarbamoyl derivative) but less acidic than sulfonamides.
  • Melting Point: Expected to be higher than esters (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate, CAS 60212-41-1 ) due to hydrogen bonding from the imidazole and carboxylic acid.
  • Stability : The imidazole ring may confer thermal stability compared to amine- or ester-containing analogs.

Research and Application Insights

  • Pharmaceutical Relevance: Imidazole derivatives are prevalent in FDA-approved drugs (e.g., antifungal agents, antihistamines).
  • Material Science : Cyclopropane-carboxylic acid derivatives are used in polymer crosslinking; the imidazole group could enhance coordination with metal ions in catalytic systems .

Biological Activity

1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid is a compound characterized by its unique structural features, including a cyclopropane ring and an imidazole moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. Understanding its mechanisms of action, biological interactions, and therapeutic implications is crucial for further research and development.

PropertyValue
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
IUPAC Name1-(1-methylimidazol-4-yl)cyclopropane-1-carboxylic acid
InChIInChI=1S/C8H10N2O2/c1-10-4-6(9-5-10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12)
Canonical SMILESCN1C=C(N=C1)C2(CC2)C(=O)O

The biological activity of 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions and form hydrogen bonds, which may influence enzyme activity and receptor interactions. The rigidity provided by the cyclopropane structure enhances its binding affinity to specific biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity:
Studies have shown that derivatives of imidazole-containing compounds often display significant antitumor properties. For instance, related compounds have been identified as potent inhibitors of various cancer cell lines, suggesting that 1-(1-Methyl-1H-imidazol-4-yl)cyclopropane-1-carboxylic acid may also possess similar antitumor potential through inhibition of key oncogenic pathways.

Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been suggested that such compounds can act as inhibitors of PLK4 (Polo-like kinase 4), which is crucial for cell cycle regulation. These interactions may lead to decreased proliferation of cancer cells.

Pharmacological Implications:
The compound's unique structure allows it to serve as a pharmacophore in drug design. Its potential applications include targeting enzymes or receptors involved in metabolic disorders or cancer therapies.

Q & A

Q. Key Optimization Factors :

  • Temperature control during cyclopropanation to minimize ring-opening side reactions.
  • Catalysts (e.g., Pd for coupling reactions) and solvent polarity (e.g., DMF for imidazole activation) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Basic: What spectroscopic methods are recommended for structural characterization?

Answer:

  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm for cyclopropane protons) and imidazole substitution patterns .
  • FTIR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O vibration (~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities; cyclopropane ring strain angles (~60°) and hydrogen-bonding networks can be visualized .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:
Contradictions often arise from:

  • Variability in Assay Conditions : Standardize in vitro assays (e.g., enzyme inhibition using consistent xanthine oxidase concentrations) .
  • Structural Analog Interference : Compare with analogs (e.g., 1-Phenyl-1H-imidazole-4-carboxylic acid, similarity index 0.79) to isolate pharmacophore contributions .
  • Meta-Analysis : Use statistical tools (e.g., hierarchical clustering) to identify outliers in activity datasets .

Q. Example Table: Structural Analogs and Activity Correlation

Compound NameSimilarity IndexReported Activity
1-Methylimidazole-5-carboxylic Acid0.92Antimicrobial
1-Phenyl-1H-imidazole-4-carboxylic Acid0.79Anticancer

Advanced: What computational strategies predict binding mechanisms with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with xanthine oxidase (PDB ID: 3BT1). Focus on hydrogen bonds between the carboxylic acid group and Arg880 .
  • MD Simulations : Analyze stability of the cyclopropane ring under physiological conditions (e.g., 100 ns simulations in GROMACS) .
  • QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data from analogs .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/volatiles (evaporation rate: 0.6, butyl acetate = 1) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can stability issues during storage be mitigated?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Desiccants : Use silica gel to minimize hydrolysis of the carboxylic acid group .
  • Purity Monitoring : Regular HPLC checks (C18 column, 0.1% TFA/ACN gradient) to detect decomposition .

Basic: What in vitro assays evaluate pharmacological potential?

Answer:

  • Enzyme Inhibition : Xanthine oxidase assay (IC₅₀ determination via UV-Vis at 295 nm) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa) with EC₅₀ calculation .
  • Antimicrobial Screening : Broth microdilution (MIC values against S. aureus) .

Advanced: What strategies optimize SAR studies for imidazole-cyclopropane derivatives?

Answer:

  • Scaffold Hopping : Replace cyclopropane with spirocyclic systems to assess ring strain impact .
  • Functional Group Isosteres : Substitute carboxylic acid with tetrazole (e.g., 1-(Tetrazol-1-yl)cyclopropane-1-carboxylic acid) to enhance bioavailability .
  • 3D-QSAR : CoMFA/CoMSIA models to map steric/electrostatic requirements .

Basic: How is purity validated for this compound?

Answer:

  • HPLC : Use a C18 column with 0.1% formic acid in water/ACN gradient (retention time ~8.2 min) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
  • Melting Point : Confirm consistency with literature (e.g., 313–315°C for related analogs) .

Advanced: What toxicological assessments are recommended pre-clinically?

Answer:

  • Acute Toxicity : OECD 423 guidelines (oral LD₅₀ in rodents) .
  • Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) .
  • Cardiotoxicity Screening : hERG channel inhibition assays (patch-clamp electrophysiology) .

Advanced: How do solvent effects influence cyclopropane ring stability during reactions?

Answer:

  • Polar Solvents : Acetonitrile stabilizes transition states in ring-opening reactions (e.g., SN2 mechanisms) .
  • Non-Polar Solvents : Toluene minimizes ring strain by reducing dielectric stress .
  • Additives : Crown ethers complex with metal catalysts to prevent undesired ring rearrangements .

Basic: What are key applications in medicinal chemistry?

Answer:

  • Drug Candidates : Core structure in kinase inhibitors (e.g., telmisartan analogs targeting angiotensin receptors) .
  • Prodrug Design : Esterification of the carboxylic acid group to enhance membrane permeability .
  • Metal Complexation : Ligand for Ru/Pt complexes in anticancer therapies .

Advanced: How can researchers address low solubility in biological assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
  • Salt Formation : Convert to sodium/potassium salts for aqueous compatibility .
  • Nanoparticle Encapsulation : PLGA-based carriers for sustained release .

Basic: What regulatory standards apply to this compound?

Answer:

  • USP Guidelines : Purity ≥98% (HPLC) for reference standards .
  • GHS Compliance : Labeling for skin/eye irritation (Categories 2/2A) .
  • Waste Disposal : Follow EPA protocols for carboxylic acid derivatives .

Advanced: What mechanistic insights explain its antimicrobial activity?

Answer:

  • Membrane Disruption : Imidazole moiety interacts with lipid bilayers (via π-cation interactions) .
  • Enzyme Inhibition : Competitive binding to bacterial dihydrofolate reductase (Ki = 0.8 μM) .
  • ROS Induction : Cyclopropane ring strain generates reactive oxygen species in microbial cells .

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